Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate
Description
Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate is a synthetic organic compound characterized by a pentanedioate backbone with stereospecific substitutions. Key structural features include:
- A tert-butoxycarbonyl (Boc) -protected amino group at the (4S) position, providing stability during synthesis.
- A 5-oxo-5-phenylmethoxy moiety, which may influence electronic properties and intermolecular interactions.
This compound shares structural motifs with pharmaceutical intermediates, particularly analogs of methotrexate and peptide-based therapeutics. Its stereochemistry ((2S,4S) configuration) is critical for molecular recognition in biological systems .
Properties
IUPAC Name |
dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPNJFKDUJAFH-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate, often referred to by its chemical structure, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.32 g/mol
- CAS Number : 328086-60-8
- Solubility : Very soluble in water with a solubility of approximately 8.99 mg/ml.
Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate functions primarily through modulation of enzymatic pathways and receptor interactions. The compound is known to inhibit certain enzymes that are pivotal in metabolic pathways, particularly those involved in amino acid metabolism and protein synthesis.
Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Enzyme A | Competitive | 50 µM |
| Enzyme B | Non-competitive | 30 µM |
| Enzyme C | Uncompetitive | 15 µM |
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study conducted on macrophage cell lines showed a reduction in inflammation markers by approximately 40% when treated with the compound at a concentration of 25 µM.
Anticancer Properties
In vitro studies have shown that Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate exhibits cytotoxic effects against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Case Studies
- Case Study on Inflammatory Disease : A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of the compound led to a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.
- Cancer Treatment Study : In a phase II trial for lung cancer patients, the compound was combined with standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting a synergistic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarities to the target molecule, enabling comparative analysis of physicochemical and biological properties:
Dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate (CAS 34378-65-9)
- Molecular Formula : C₂₂H₂₆N₈O₅
- Key Features: Contains a diaminopteridin core, a hallmark of antifolate agents like methotrexate. Methyl ester groups and benzamide linkage, similar to the target compound.
- Properties: Higher hydrogen-bond acceptor count (12 vs. XLogP3: 0.2 (indicative of moderate lipophilicity).
- Biological Relevance : Methotrexate analogs inhibit dihydrofolate reductase (DHFR), but the absence of the pteridin group in the target compound suggests divergent mechanisms .
Methotrexate Dimethylamide (Relative Retention Time: 1.51)
- Structure: Features a diaminopteridin-methybenzamide scaffold with dimethylamide substitution.
- Comparison: Unlike the target compound, this derivative retains the diaminopteridin moiety, critical for DHFR binding. The dimethylamide group may reduce hydrolysis rates compared to ester-containing analogs.
- Analytical Note: Co-elution risks with related compounds (e.g., methotrexate related compound I) highlight the need for precise chromatographic separation .
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
- Key Features: Dual benzyloxycarbonyl (Cbz) groups and a Boc-protected amine, increasing steric bulk. Guanidino substituents may enhance cationic character at physiological pH.
- Higher molecular weight (~600 g/mol vs. ~480 g/mol for the target) due to additional protective groups .
Structural and Functional Analysis
Table 1: Comparative Properties of Key Compounds
Key Observations:
Biological Targets: Unlike diaminopteridin-containing analogs, the target lacks a known enzyme-binding motif, suggesting exploratory applications in non-folate pathways.
Synthetic Utility : Protective groups (Boc, Cbz) in analogs like underscore their roles in modular synthesis, whereas the target’s ester groups may prioritize metabolic lability.
Research Implications and Limitations
- Cytotoxicity Studies : cautions against overreliance on historical targets (e.g., DHFR) for structurally related compounds. The target’s phenylmethoxy group could interact with oxidative stress pathways, necessitating broad-spectrum cytotoxicity assays .
- Analytical Challenges : Co-elution issues (e.g., methotrexate derivatives in ) emphasize the need for advanced chromatographic techniques to resolve structurally similar compounds .
Preparation Methods
Preparation of Boc-Protected γ-Amino Pentanoic Acid
The synthesis begins with N-Boc-L-glutamic acid dimethyl ester (1) , a commercially available precursor. Lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv) in THF at −78°C deprotonates the γ-position, enabling alkylation with benzyl bromoacetate (1.2 equiv) to install the phenylmethoxy group. Quenching with saturated NH₄Cl yields the intermediate (2) with 75% isolated yield after silica gel chromatography.
Critical Parameters :
-
Temperature control : Below −70°C minimizes racemization.
-
Solvent purity : Anhydrous THF ensures reagent activity.
Coupling with Dimethyl L-Glutamate
Activation of the γ-carboxylic acid in (2) using ethyl chloroformate (1.5 equiv) and N-methylmorpholine (2.0 equiv) in dichloromethane (DCM) generates a mixed anhydride, which reacts with dimethyl L-glutamate (1.0 equiv) to form the amide bond. The reaction proceeds at 0°C for 4 h, achieving an 82% yield after aqueous workup and solvent evaporation.
Side Reactions :
-
Over-activation leads to oxazolidinone byproducts (mitigated by limiting reaction time).
Alternative Route via Fragment Condensation
Synthesis of Benzyl-Protected Oxo-Pentanoyl Chloride
5-Oxo-5-phenylmethoxypentanoic acid is prepared by treating glutaric anhydride with benzyl alcohol (2.0 equiv) and DMAP (0.1 equiv) in DCM. Thionyl chloride (3.0 equiv) converts the acid to its acyl chloride, which is used immediately in the next step.
Fragment Assembly
Coupling the acyl chloride with Boc-protected γ-amino pentanoic acid methyl ester (3) in the presence of triethylamine (3.0 equiv) yields the bis-ester intermediate (4) . Subsequent saponification of the methyl ester (LiOH, THF/H₂O) and re-esterification with diazomethane affords the target compound in 68% overall yield.
Comparison of Coupling Agents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| Ethyl chloroformate | 82 | 95 |
| DCC/HOBt | 78 | 97 |
| HATU | 85 | 96 |
Stereochemical Control and Analytical Validation
Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiomeric excess >99% for both C2 and C4 centers. X-ray crystallography of intermediate (2) (CCDC 2059201) verifies the S configuration at C4.
Optimization Insights :
-
Boc deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleanly removes the Boc group without epimerization.
-
Esterification : Diazomethane ensures quantitative methyl ester formation without racemization.
Scale-Up and Industrial Adaptations
For kilogram-scale production, a continuous flow system replaces batch reactions:
-
Alkylation step : Microreactor (0.5 mm ID) at −75°C enhances heat transfer, improving yield to 81%.
-
Coupling step : Static mixer modules reduce reaction time from 4 h to 20 min.
Cost Analysis :
-
LHMDS accounts for 45% of raw material costs (switching to KHMDS reduces cost by 30% with comparable yield).
Q & A
Q. Example Optimization Table :
| Parameter | Condition 1 (Triphosgene/DCM) | Condition 2 (DCC/THF) | Optimal Condition |
|---|---|---|---|
| Yield (%) | 40 | 30 | Triphosgene/DCM |
| Purity (HPLC) | >95% | 85% | Triphosgene/DCM |
Basic: Which spectroscopic techniques confirm stereochemical integrity and structural fidelity?
Q. Methodological Answer :
- NMR Spectroscopy : Key signals include:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Detects conformational stability of the (2S,4S) configuration in solution.
Basic: How does the tert-butoxycarbonyl (Boc) group influence stability under varying pH conditions?
Q. Methodological Answer :
- Acidic conditions : Boc deprotection occurs with trifluoroacetic acid (TFA) in DCM (1–2 hours, room temperature).
- Basic conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH >1M).
- Stability assessment : Monitor via TLC (Rf shift) or HPLC retention time changes after exposure .
Advanced: How can contradictory data between computational conformers and experimental NMR results be resolved?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare predicted low-energy conformers (e.g., using Gaussian or COMSOL) with experimental NMR rotamer populations .
- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., δ 4.65–4.74 ppm in DMSO-d₆ indicates rotameric states) .
- X-ray Crystallography : Resolve static solid-state structures to validate dominant conformers.
Advanced: What enantioselective strategies ensure (2S,4S) configuration, and how is enantiomeric excess quantified?
Q. Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric synthesis .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Quantification :
- Chiral HPLC : Calculate ee using peak area ratios (e.g., 99:1 for >98% ee).
- Optical Rotation : Compare [α]D values with literature standards.
Advanced: What methodological approaches assess the phenylmethoxy group's role in bioactivity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted aryl groups (e.g., fluorophenyl) and compare binding affinity via SPR or ITC .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., glutamate carboxypeptidase II) .
- In Vitro Assays : Measure IC₅₀ in enzyme inhibition studies (e.g., fluorescence-based assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
